molecular formula C15H25N3 B3200245 3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine CAS No. 1017472-25-1

3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine

Cat. No. B3200245
CAS RN: 1017472-25-1
M. Wt: 247.38 g/mol
InChI Key: TWVHOUYIYMJDDS-UHFFFAOYSA-N
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Description

“3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine” is a chemical compound with the molecular formula C15H25N3 . It is also known as "1-Piperazinepropanamine, 4-[(4-methylphenyl)methyl]-" .


Synthesis Analysis

This compound can be synthesized via the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . It can also be used as a precursor in organic synthesis for the preparation of furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide by reacting with furan-2-carbonyl chloride .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it is known that piperazine derivatives have been used in various chemical reactions. For instance, N-aryl and N-alkyl piperazine derivatives have been reported as potent antibacterial agents .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 247.38 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H318, H335, H351, H410 . These indicate that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, may cause respiratory irritation, may cause cancer, and is very toxic to aquatic life with long-lasting effects .

Future Directions

The future research directions for “3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine” and its derivatives could involve further exploration of their potential therapeutic applications. Given the wide range of pharmacological profiles exhibited by piperazine derivatives, they could be studied for their potential as anticancer, antiHIV, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory agents .

properties

IUPAC Name

3-[4-[(4-methylphenyl)methyl]piperazin-1-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-14-3-5-15(6-4-14)13-18-11-9-17(10-12-18)8-2-7-16/h3-6H,2,7-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVHOUYIYMJDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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